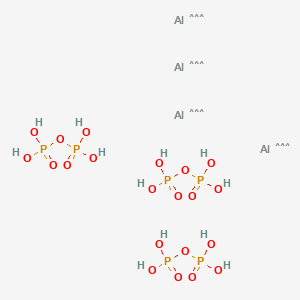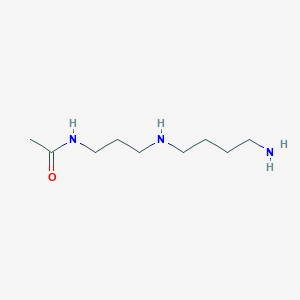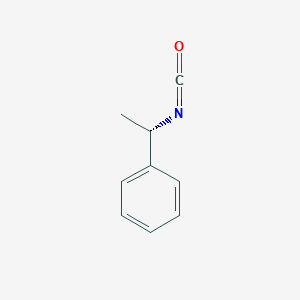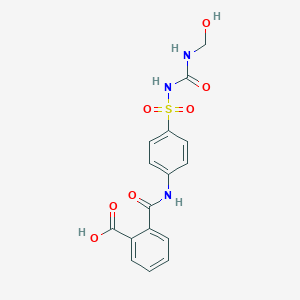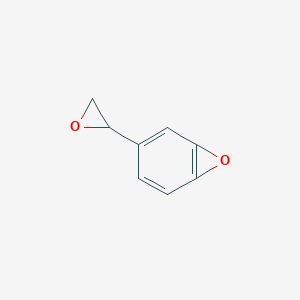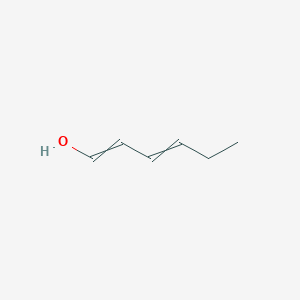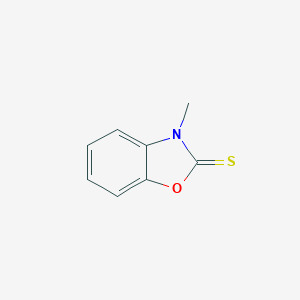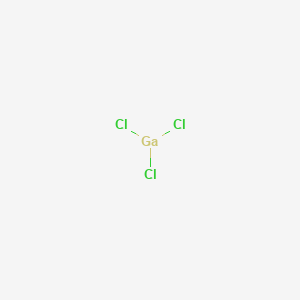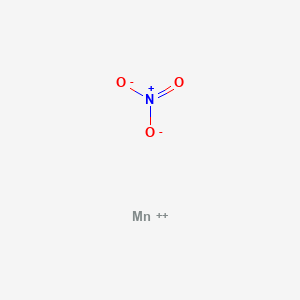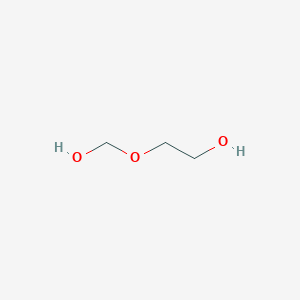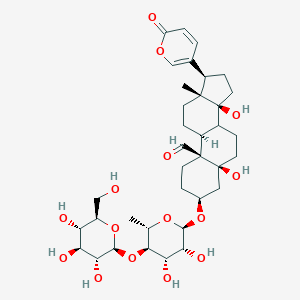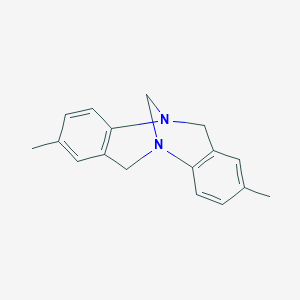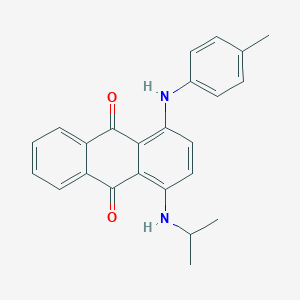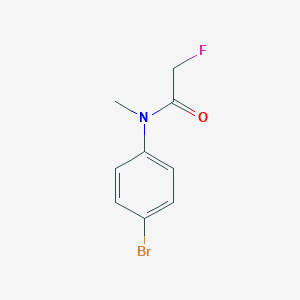
Tetrakis(2,2-dimethylpropyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,2-dimethylpropyl)plumbane, commonly known as TDP, is a chemical compound that has been extensively used in scientific research. It is a lead-based compound that is used in various applications ranging from catalysis to the synthesis of new materials. TDP has gained significant attention due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of TDP is not well understood. However, it is believed that TDP acts as a Lewis acid catalyst, facilitating the formation of new chemical bonds in various reactions. TDP has been shown to be an effective catalyst in various reactions such as the synthesis of polyesters and the polymerization of lactide.
Biochemische Und Physiologische Effekte
TDP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TDP is not toxic to cells and does not cause significant cell death. TDP has also been shown to be biocompatible and can be used in various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
TDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. TDP is also an effective catalyst in various reactions, making it an ideal candidate for catalytic studies. However, TDP has some limitations. It is a lead-based compound, which raises concerns about its toxicity and environmental impact. TDP is also relatively expensive, which limits its use in some research applications.
Zukünftige Richtungen
There are several future directions for research involving TDP. One potential application is in the synthesis of new materials such as metal-organic frameworks and polymers. TDP can also be used in the development of new catalytic reactions and in the study of reaction mechanisms. Further research is needed to fully understand the biochemical and physiological effects of TDP and to explore its potential applications in biomedicine. Additionally, research is needed to develop more eco-friendly and cost-effective methods for the synthesis of TDP.
Synthesemethoden
The synthesis of TDP involves the reaction between lead acetate and 2,2-dimethylpropylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen or argon gas. The resulting product is a white crystalline powder that is soluble in organic solvents such as toluene and hexane.
Wissenschaftliche Forschungsanwendungen
TDP has been extensively used in scientific research due to its unique properties. It is a highly stable compound that can withstand high temperatures and pressures, making it an ideal candidate for catalytic reactions. TDP has been used in the synthesis of various materials such as polymers, ceramics, and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
13406-13-8 |
|---|---|
Produktname |
Tetrakis(2,2-dimethylpropyl)plumbane |
Molekularformel |
C20H44Pb |
Molekulargewicht |
492 g/mol |
IUPAC-Name |
tetrakis(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/4C5H11.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChI-Schlüssel |
OOIWEUIPKCAUQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



